Cas no 196934-77-7 (4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid)

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid is a specialized organic compound featuring a chloro-methylphenyl group linked to a butanoic acid moiety via an amide bond. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring tailored steric and electronic properties. The chloro and methyl substituents on the phenyl ring enhance reactivity in electrophilic and nucleophilic transformations, while the carboxyl group offers further functionalization potential. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture supports precise modifications, making it a reliable choice for research and industrial processes.
4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid structure
196934-77-7 structure
商品名:4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid
CAS番号:196934-77-7
MF:C11H12NO3Cl
メガワット:241.67088
CID:908333
PubChem ID:792311

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

    • 4-((3-Chloro-2-methylphenyl)amino)-4-oxobutanoic acid
    • 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid
    • 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
    • 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid(SALTDATA: FREE)
    • AC1LGC45
    • AC1Q2F80
    • CBKinase1_000015
    • CBKinase1_012415
    • CTK4E2065
    • MolPort-001-024-773
    • Oprea1_614014
    • STK413010
    • ASISCHEM D13244
    • CHEMBRDG-BB 4024600
    • OTAVA-BB 7020401180
    • MFCD00157482
    • 3'-CHLORO-2'-METHYLSUCCINANILIC ACID
    • DTXSID40355142
    • 3-[(3-chloro-2-methylphenyl)carbamoyl]propanoic acid
    • N-(3-Chloro-2-methylphenyl)succinamic acid
    • 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoicacid
    • AKOS000296068
    • BS-37427
    • 4-((3-Chloro-2-methylphenyl)amino)-4-oxobutanoicacid
    • SR-01000201666-1
    • CS-0324061
    • 196934-77-7
    • Cambridge id 5260194
    • DB-194967
    • SR-01000201666
    • BRD-K51658725-001-01-0
    • 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid
    • MDL: MFCD00157482
    • インチ: InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
    • InChIKey: GLCMKFQSMILAEC-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(Cl)C=CC=C1NC(CCC(O)=O)=O

計算された属性

  • せいみつぶんしりょう: 241.05100
  • どういたいしつりょう: 241.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

  • PSA: 66.40000
  • LogP: 2.52470

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid セキュリティ情報

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1245366-5g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
5g
$680 2023-05-17
TRC
C368668-500mg
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic Acid
196934-77-7
500mg
$ 135.00 2022-04-28
TRC
C368668-100mg
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic Acid
196934-77-7
100mg
$ 65.00 2022-04-28
A2B Chem LLC
AE99325-1g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
1g
$97.00 2024-04-20
A2B Chem LLC
AE99325-250mg
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
250mg
$88.00 2024-01-02
TRC
C368668-50mg
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic Acid
196934-77-7
50mg
$ 50.00 2022-04-28
A2B Chem LLC
AE99325-5g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
5g
$385.00 2024-04-20
eNovation Chemicals LLC
Y1245366-1g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
1g
$165 2025-02-19
eNovation Chemicals LLC
Y1245366-1g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
1g
$165 2025-02-24
1PlusChem
1P00APWD-1g
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
196934-77-7 95%
1g
$87.00 2025-02-25

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid 関連文献

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acidに関する追加情報

Professional Introduction to 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic Acid (CAS No. 196934-77-7)

4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid, identified by its CAS number 196934-77-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino group and a carboxylic acid moiety, combined with a chloro-substituted aromatic ring, makes it a versatile intermediate for synthesizing various bioactive molecules.

The chemical structure of 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid features a central four-carbon chain that is both functionalized at the ends and incorporates an amide-like structure. This configuration allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The chloro-substituent on the aromatic ring enhances its reactivity, enabling further functionalization through nucleophilic aromatic substitution or other electrophilic aromatic reactions.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid has been explored as a potential precursor in the synthesis of molecules that interact with enzymes and receptors involved in metabolic disorders, inflammation, and even cancer. Its structural motif is reminiscent of known pharmacophores that have shown efficacy in clinical trials, suggesting its potential as a lead compound or intermediate in drug discovery.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The amino group and the carboxylic acid moiety in 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid provide multiple points for chemical modification, allowing for the creation of kinase inhibitors with tailored properties.

Recent studies have also highlighted the compound's utility in the development of anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The structural features of 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid suggest that it could be used to develop molecules that modulate inflammatory cytokines or inhibit inflammatory enzymes such as COX and LOX. These enzymes are key players in the inflammatory response and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloro-substituted aromatic ring necessitates protective group strategies to prevent unwanted side reactions during synthesis. Additionally, the presence of both an amino group and a carboxylic acid moiety requires careful control over reaction conditions to avoid over-functionalization or degradation.

In conclusion, 4-(3-Chloro-2-methylphenyl)amino-4-oxobutanoic acid (CAS No. 196934-77-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases, including cancer and inflammation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will continue to play a crucial role in the discovery and development of novel treatments.

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